molecular formula C16H18N4O5S2 B2628266 N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide CAS No. 941882-13-9

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide

Cat. No.: B2628266
CAS No.: 941882-13-9
M. Wt: 410.46
InChI Key: QDSWZBUZCYQKAL-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its diverse biological activities, and a morpholinosulfonyl group, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a thioamide with a halogenated benzamide derivative can yield the desired thiazole ring structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, leading to different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its biological activity has been explored for potential use as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholinosulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and morpholinosulfonyl-containing molecules. Examples include:

  • 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
  • N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Uniqueness

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c1-17-15(22)13-10-26-16(18-13)19-14(21)11-2-4-12(5-3-11)27(23,24)20-6-8-25-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSWZBUZCYQKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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